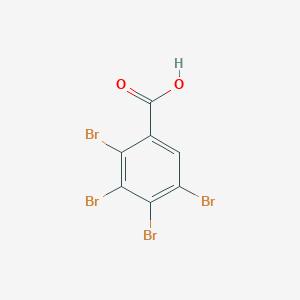

2,3,4,5-Tetrabromobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrabromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVILQONZZZERSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016690 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27581-13-1 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Reaction Pathways of 2,3,4,5 Tetrabromobenzoic Acid

Direct Synthetic Methodologies for 2,3,4,5-Tetrabromobenzoic Acid

Direct synthesis primarily involves the extensive bromination of benzoic acid or its derivatives.

The introduction of four bromine atoms onto the benzoic acid ring requires overcoming the deactivating effect of the carboxyl group.

The synthesis of polybrominated benzoic acids is accomplished through electrophilic aromatic substitution. core.ac.uk In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring. minia.edu.eg The carboxyl group (-COOH) on the benzoic acid ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming substituents primarily to the meta-position. youtube.com Standard bromination of benzoic acid using bromine (Br₂) and a Lewis acid catalyst like ferric bromide (FeBr₃) typically results in the formation of m-bromobenzoic acid. youtube.com To achieve exhaustive bromination, such as the introduction of four bromine atoms, more potent brominating agents and forcing conditions are necessary to overcome the strong deactivating effects of both the carboxyl group and the bromine atoms already substituted onto the ring. researchgate.netmdpi.com

Highly effective and exhaustive bromination of deactivated aromatic compounds can be achieved using powerful brominating agents. One of the most efficient methods for the multigram scale preparation of polybrominated benzoic acids is the exhaustive bromination of benzoic acid using 1,3-dibromoisocyanuric acid (DBI) in a solution of concentrated sulfuric acid (H₂SO₄). researchgate.netmdpi.comsmolecule.com This reagent acts as a potent source of electrophilic bromine, capable of achieving high levels of substitution on the aromatic ring. While this method is often employed for the synthesis of pentabromobenzoic acid, this compound is frequently identified as a significant byproduct or contaminant in the crude product mixture. researchgate.netmdpi.comdntb.gov.ua Therefore, by carefully controlling the stoichiometry of the reagents and the reaction conditions, this method can be adapted for the targeted synthesis of this compound. researchgate.net

Optimizing the synthesis of a specific isomer like this compound involves maximizing its yield while minimizing the formation of other brominated species. The optimization of chemical reactions can be approached by systematically adjusting variables such as temperature, reaction time, and the ratio of reactants and catalysts. beilstein-journals.org

In the context of the exhaustive bromination of benzoic acid, the crude product is often a mixture of different brominated acids. mdpi.com A key challenge is the separation of the desired tetrabromo-isomer from under-brominated precursors or over-brominated products like pentabromobenzoic acid. researchgate.netmdpi.com Purification protocols are essential for isolating the target compound in high purity. A reported method for purifying pentabromobenzoic acid involves its separation from tetrabromobenzoic acid by exploiting the differential solubility of their sodium salts in an aqueous sodium carbonate solution. mdpi.com A similar principle could be applied to isolate this compound. The process involves treating the crude mixture with a basic solution to form sodium salts; differences in solubility then allow for separation by filtration. mdpi.com Final purification can be achieved through recrystallization from an appropriate solvent, such as toluene (B28343), to obtain analytically pure crystals. mdpi.com

Bromination of Benzoic Acid and its Derivatives

Indirect Formation Pathways of this compound

Beyond direct bromination, this compound can be formed through the chemical alteration of other molecules that already contain the tetrabrominated benzene core.

One significant indirect route is the oxidation of the methyl group of a corresponding tetrabromotoluene. The oxidation of alkyl side-chains on an aromatic ring to a carboxylic acid is a standard synthetic transformation. mnstate.eduthieme.de For instance, a compound such as 2,3,4,5-tetrabromotoluene could be oxidized to yield this compound. This transformation can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation. mnstate.edulibretexts.org Industrial methods for oxidizing substituted toluenes often employ catalyst systems in acetic acid, such as soluble cobalt and manganese compounds with a bromide ion source, using oxygen at elevated temperatures and pressures. google.com Another modern, catalyst-free approach involves the photooxidation of toluene derivatives using bromine and water, which proceeds through the formation of a dibromomethyl intermediate that is subsequently hydrolyzed. thieme-connect.comd-nb.info

| Method | Reagents & Catalysts | General Conditions | Reference |

|---|---|---|---|

| Permanganate Oxidation | KMnO₄, NaOH, then H₃O⁺ | Typically requires basic solution followed by acidic workup. | mnstate.edu |

| Catalytic Air Oxidation | O₂, Soluble Co/Mn compounds, Bromide source (e.g., NaBr) | Performed in acetic acid solvent at elevated temperatures (80-220°C) and pressures. | google.com |

| Photooxidation | Bromine, Water, Air (O₂) | Irradiation with visible or UV light; catalyst-free. | thieme.dethieme-connect.com |

Another documented indirect pathway involves the decarboxylation of tetrabrominated phthalic acid derivatives. This route starts with 3,4,5,6-tetrabromophthalic anhydride, which can be converted to a tetrabrominated phthalic acid derivative that is then subjected to thermal or amine-catalyzed decarboxylation to remove one of the carboxyl groups, yielding this compound. This decarboxylation step has been reported to achieve high yields of 85–90% under optimized conditions.

Finally, this compound (TBBA) is known as a significant metabolic product of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). smolecule.comacs.org In vitro studies using human and rat liver microsomes have demonstrated that TBB is metabolized to TBBA through the enzymatic cleavage (hydrolysis) of its 2-ethylhexyl ester group. acs.org This biotransformation is catalyzed by carboxylesterase enzymes and occurs without the need for cofactors. acs.org

| Enzyme System | Km (μM) | Vmax (nmol min⁻¹ mg protein⁻¹) | Reference |

|---|---|---|---|

| Human Liver Microsomes | 11.1 ± 3.9 | 0.644 ± 0.144 | acs.org |

| Purified Porcine Carboxylesterase | 9.3 ± 2.2 | 6.29 ± 0.58 | acs.org |

Metabolic Derivation from 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB)

The primary pathway for the formation of this compound in biological systems is through the metabolism of TBB. This process involves the cleavage of the 2-ethylhexyl ester group from the parent molecule.

Role of Cofactors in Metabolic Transformations

Incubations performed to assess potential Phase II metabolism of TBBA, which would involve cofactors like phosphoadenosine phosphosulfate (PAPS) for sulfation, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) for glucuronidation, and reduced glutathione (B108866) for glutathione conjugation, did not detect any Phase II metabolites. nih.govacs.org

Derivatization Reactions of this compound

The carboxylic acid functional group of this compound allows for various derivatization reactions, enabling the synthesis of a range of related compounds.

Esterification Reactions to Form Tetrabromobenzoic Acid Esters

Like other carboxylic acids, this compound can undergo esterification by reacting with alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.com This reaction is a fundamental transformation for modifying the properties of the parent acid. A general method for synthesizing esters from carboxylic acids involves reacting them with an alcohol, which can be applied to this compound.

Nucleophilic Substitution Reactions Involving Bromine Atoms

The bromine atoms attached to the aromatic ring of this compound can potentially be replaced by other functional groups through nucleophilic aromatic substitution reactions. smolecule.com However, these reactions typically require harsh conditions due to the electron-rich nature of the benzene ring, which is further deactivated by the electron-withdrawing carboxylic acid group. The specific conditions and feasibility of such substitutions on this particular molecule would depend on the nature of the nucleophile and the reaction conditions employed.

Formation of Related Halogenated Aromatic Carboxylic Acid Analogues

The synthesis of halogenated aromatic carboxylic acid analogues can be approached through various methods. One general strategy involves the carboxylation of a pre-halogenated aromatic hydrocarbon. For instance, a process for preparing substituted benzoic acids involves reacting an aromatic hydrocarbon with carbon dioxide in the presence of a Friedel-Crafts catalyst. google.com This approach could theoretically be adapted to synthesize analogues of this compound by starting with a different halogenated benzene derivative. Another method involves the direct halogenation of benzoic acid or its derivatives, though controlling the specific substitution pattern to achieve a desired analogue can be challenging. smolecule.com

Environmental Chemistry and Fate of 2,3,4,5 Tetrabromobenzoic Acid

Sources and Release Mechanisms into Environmental Compartments

2,3,4,5-Tetrabromobenzoic acid (TBBA) is not known to be a commercial chemical product; instead, its presence in the environment is primarily the result of the degradation of parent compounds used in industrial applications. The main pathway for its introduction into various environmental compartments is through the transformation of specific brominated flame retardants (BFRs).

Direct industrial emissions of this compound are not a recognized primary source. The environmental burden of TBBA originates from the production and use of its precursor, 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). TBB is a key component of newer BFR formulations, such as Firemaster® 550 and BZ-54, which were introduced as replacements for phased-out polybrominated diphenyl ether (PBDE) mixtures. nih.govnih.gov

These flame retardant mixtures are used as additive (i.e., not chemically bound) components in a variety of consumer and industrial products, most notably polyurethane foams found in furniture, baby products, and automotive cushions. nih.govcanada.ca The manufacturing processes for these products and the compounding of plastics represent significant potential release points for the parent compound, TBB.

Release mechanisms include:

Wastewater Effluents: Industrial facilities involved in the manufacturing of TBB-containing products may release the compound in their wastewater streams. canada.ca

Leaching from Products: As an additive flame retardant, TBB can leach from consumer goods over their lifespan. This process contributes to its presence in indoor environments. nih.gov

Waste Streams: Disposal of products containing TBB in landfills or through recycling processes can lead to its release into the wider environment.

Once released into the environment, the parent compound TBB becomes available for transformation into this compound.

The most significant source of this compound is the biotransformation of its parent ester, 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). In vivo and in vitro studies have demonstrated that TBB is readily metabolized to TBBA. nih.govresearchgate.net This transformation occurs through the cleavage of the 2-ethylhexyl ester group, a reaction catalyzed by carboxylesterase enzymes present in various organisms. nih.govresearchgate.net

Key findings on the biotransformation process include:

Rapid Metabolism: The conversion of TBB to TBBA is a rapid process observed in human and rat liver and intestinal tissues. nih.govepa.gov

Enzymatic Action: The hydrolysis is facilitated by carboxylesterases. Studies using purified porcine carboxylesterase showed a significantly faster rate of TBBA formation compared to tissue microsomes. nih.gov

Metabolic Pathway: In vivo studies in rats confirm that after oral administration of TBB, the parent compound is not detected in urine; instead, TBBA and its conjugates (sulfate and glycine) are the primary metabolites excreted. nih.gov TBBA has also been identified in the feces of exposed rats. nih.gov

This metabolic conversion is a critical pathway for the formation of TBBA in biota following exposure to TBB. The rapid formation of TBBA is considered to reduce the potential for the parent compound, TBB, to bioaccumulate. nih.govnih.gov

| Parent Compound | Metabolite | Biological System | Key Finding | Reference |

|---|---|---|---|---|

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) | This compound (TBBA) | Human and Rat Liver Microsomes | TBB is consistently metabolized to TBBA via cleavage of the 2-ethylhexyl chain. | nih.gov |

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) | This compound (TBBA) | Purified Porcine Carboxylesterase | Formation of TBBA occurs at a much faster rate (6.29 ± 0.58 nmol min⁻¹ mg protein⁻¹) than in liver microsomes. | nih.gov |

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) | This compound (TBBA) | Female SD Rats (in vivo) | TBBA, along with its sulfate and glycine conjugates, was identified in urine following oral TBB administration. TBBA was also found in feces. | nih.gov |

Environmental Distribution and Occurrence of this compound

While the formation of this compound in biological systems is well-documented, data on its distribution and occurrence in the broader environment are limited. Research has predominantly focused on quantifying its parent compounds in environmental media.

There is a notable lack of published studies reporting the direct detection of this compound in abiotic environmental matrices such as dust, sediment, soil, or water. However, its precursor, TBB, is frequently detected in these compartments, suggesting that they are potential sites for TBBA formation or accumulation.

The widespread presence of the parent compound TBB is well-established:

Indoor Dust: TBB is ubiquitously found in indoor dust, often at high concentrations, due to its use in furniture and electronics. nih.gov

Sewage and Biosolids: TBB has been detected in wastewater influent, effluent, and biosolids, indicating that wastewater treatment plants are a pathway for its environmental release. nih.govcanada.ca

Sediment: Studies have reported the presence of TBB in lake sediments, confirming its distribution in aquatic environments. canada.ca

The presence of TBB in these matrices implies a potential for in-situ degradation to TBBA, although this has not been extensively investigated.

| Matrix | Compound Detected | Concentration Range / Finding | Location | Reference |

|---|---|---|---|---|

| Indoor Dust | TBB | Geometric Mean (GM) = 315.1 ng/g | North Carolina, USA | nih.gov |

| Wastewater | TBB | Detected in influent (11 to 477 ng/L) and effluent (non-detect to 29 ng/L) | Ontario, Canada | canada.ca |

| Biosolids | TBB | 5 to 1227 ng/g dry weight | Canada | canada.ca |

| Lake Sediment | TBB | Maximum of 2.40 ng/g dry weight | Lake Ontario, Canada | canada.ca |

The detection of this compound has been almost exclusively reported in the context of biological monitoring of mammals exposed to TBB.

Humans: TBBA is frequently detected in human urine and is considered a reliable biomarker of exposure to the parent flame retardant, TBB. nih.govresearchgate.net In one study of adult volunteers, TBBA was detected in 72.4% of urine samples. nih.gov

Rodents: As a result of controlled exposure studies, TBBA and its conjugates have been identified and quantified in the urine and feces of rats. nih.gov

Currently, there is a lack of data on the presence of this compound in wildlife species such as fish, birds, or other non-human biota in the environment. While the parent compound TBB has been detected in some marine mammals, the extent to which it is metabolized to TBBA in these wild populations has not been reported. nih.gov

Environmental Persistence and Degradation Pathways of this compound

The environmental persistence and ultimate fate of this compound are largely unknown. nih.gov Specific studies on its biodegradation, photodegradation, or hydrolysis in environmental systems have not been widely published.

The rapid biotransformation of the lipophilic parent compound TBB (logP est: 7.73–8.75) into the more polar TBBA is thought to reduce the potential for bioaccumulation. nih.gov This suggests that TBBA is more water-soluble and more readily excreted by organisms, which may imply lower persistence in biological tissues compared to its precursor. However, its persistence in soil, water, and sediment remains uncharacterized. The toxicity of TBBA is also an area of concern that requires further research. nih.govnih.gov

Resistance to Abiotic Transformations (e.g., Hydrolysis, Photodegradation)

While photodegradation is a recognized transformation pathway for some new brominated flame retardants, specific quantitative data on the hydrolysis and photodegradation rates for this compound are not extensively detailed in available research. mdpi.com However, its structural similarity to other toxic pollutants that are known to persist in the environment raises concerns about its potential for long-term environmental impact. nih.govnih.gov The stability of the tetrabrominated aromatic ring suggests a significant resistance to abiotic cleavage under typical environmental conditions.

Biotic Degradation Potential and Microbial Metabolism in Environmental Systems

The primary route of this compound formation in the environment and in biological systems is through the metabolism of its parent compound, TBB. nih.govnih.govresearchgate.netepa.gov In vitro studies using human and rat tissues have demonstrated that TBB is consistently metabolized to TBBA through the cleavage of its 2-ethylhexyl chain. nih.govnih.govepa.gov This transformation is mediated by carboxylesterase enzymes and notably occurs without the need for added cofactors. nih.govnih.govresearchgate.net

The metabolic conversion has been observed in various tissues, including liver and intestinal microsomes. nih.govepa.gov Purified porcine carboxylesterase has also been shown to form TBBA from TBB at a significantly rapid rate. nih.govnih.govresearchgate.net Given that carboxylesterase enzymes are widely expressed in both vertebrates and bacteria, it is plausible that TBB hydrolysis to TBBA can occur in various organisms and environmental settings, such as wastewater treatment plants. nih.gov

While the formation of TBBA from TBB is well-documented, the subsequent biotic degradation of TBBA itself appears to be limited. Studies have not observed the formation of Phase II metabolites of TBBA, suggesting that once formed, the compound may be resistant to further metabolic transformation. nih.govnih.gov This indicates that while the parent compound TBB may be biotransformed, its metabolite, this compound, may persist.

Considerations for Environmental Transport and Mobility

The environmental transport and mobility of this compound are largely governed by its physicochemical properties and interactions with environmental matrices like soil and sediment. Due to its moderate hydrophobicity, the compound demonstrates a preference for partitioning to sediment and soil rather than remaining in the aqueous phase. smolecule.com This partitioning behavior means that soil and sediment are likely major sinks for this compound in the environment. smolecule.com

The sorption of structurally similar brominated aromatic compounds, such as tetrabromobisphenol A (TBBPA), to soil is heavily influenced by several key factors. Soil organic matter (SOM) content plays a primary role, with higher SOM content generally leading to greater adsorption. nih.gov The mobility of these compounds is also highly dependent on the pH of the soil and water. As pH increases, the carboxylic acid group of TBBA will deprotonate, increasing its negative charge and water solubility, which would likely decrease its sorption to negatively charged soil surfaces and enhance its mobility. nih.govmdpi.com Conversely, increased ionic strength in the solution has been shown to increase the sorption of similar compounds. nih.gov

These factors suggest that the environmental mobility of this compound is site-specific and dependent on the characteristics of the local soil and water. In environments with organic-rich soils and lower pH, the compound is expected to be relatively immobile. In contrast, in soils with low organic matter and higher pH, its potential for transport and leaching into groundwater may be increased.

Principles derived from studies on structurally similar compounds like TBBPA. nih.govmdpi.com

Analytical Methodologies for the Quantification and Characterization of 2,3,4,5 Tetrabromobenzoic Acid

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate TBBA from complex matrices such as urine, dust, and handwipes, and to remove interfering substances. nih.govretsch.com Common techniques employed for the extraction of TBBA include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govnih.gov

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction is a widely used technique for the purification and concentration of analytes from liquid samples. nih.govyoutube.com For the analysis of TBBA in urine, an automated off-line SPE method has been developed. nih.gov This high-throughput method can process a large number of samples efficiently. nih.gov

A typical SPE protocol involves several steps:

Conditioning: The SPE sorbent is prepared to ensure effective interaction with the target analyte. youtube.comthermofisher.com

Loading: The sample is passed through the SPE cartridge, where the analyte is retained on the sorbent. youtube.comthermofisher.com

Washing: Interfering substances are removed from the cartridge using a solvent that does not elute the analyte of interest. youtube.comthermofisher.com

Elution: A different solvent is used to selectively recover the retained analyte from the sorbent. thermofisher.comthermofisher.com

In the context of TBBA analysis, specific SPE columns, such as the Agilent SampliQ OPT SPE columns, have been utilized to concentrate and clean urine samples. nih.gov The choice of sorbent and solvents is critical for achieving high recovery and a clean extract.

Table 1: Example of a Solid Phase Extraction Protocol for TBBA in Urine

| Step | Procedure | Purpose |

|---|---|---|

| Enzymatic Hydrolysis | Treatment of urine samples with β-glucuronidase/aryl sulfatase. | To cleave conjugated forms of TBBA, ensuring the quantification of total TBBA. dtu.dk |

| Conditioning | Rinsing the SPE cartridge with methanol (B129727) followed by water. | To activate the sorbent and create a suitable environment for analyte retention. youtube.com |

| Sample Loading | Passing the pre-treated urine sample through the SPE cartridge. | To adsorb TBBA onto the solid phase. youtube.com |

| Washing | Rinsing the cartridge with a weak solvent to remove hydrophilic impurities. | To eliminate matrix components that could interfere with subsequent analysis. labrulez.com |

| Elution | Eluting TBBA from the cartridge with a stronger organic solvent. | To recover the purified and concentrated analyte for analysis. thermofisher.com |

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction is another common technique for isolating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. youtube.comyoutube.com

For the extraction of TBBA from human urine, a method involving hexane (B92381) has been described. nih.gov The process generally involves the following steps:

Sample Acidification: The pH of the urine sample is adjusted to convert TBBA into its non-ionized form, which is more soluble in organic solvents. nih.govmnstate.edu For instance, concentrated sulfuric acid can be added to the diluted urine sample. nih.gov

Extraction: An organic solvent, such as hexane, is added to the acidified sample. The mixture is then vigorously shaken to facilitate the transfer of TBBA from the aqueous phase to the organic phase. nih.govyoutube.com

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers. nih.gov

Collection: The organic layer containing the extracted TBBA is carefully collected for further analysis. youtube.com

This method has been shown to be effective, although matrix effects, such as ion suppression, have been observed in human urine samples, which may require further cleanup steps. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating TBBA from other compounds present in the extracted sample prior to detection. High-Performance Liquid Chromatography (HPLC) is the most prominently reported technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for separating components of a mixture. For TBBA analysis, reversed-phase HPLC is commonly employed. nih.govnih.gov In this mode, a nonpolar stationary phase is used with a more polar mobile phase.

A reported HPLC method for TBBA utilizes a Synergi Polar-RP column with a mobile phase consisting of water and acetonitrile (B52724), both containing 5 mM acetic acid. nih.gov The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively separate the analytes. ekb.eg

Table 2: Typical HPLC Parameters for 2,3,4,5-Tetrabromobenzoic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Synergi Polar-RP (50 × 2.0 mm, 2.5 μm) | nih.gov |

| Mobile Phase | Water and acetonitrile with 5 mM acetic acid | nih.gov |

| Flow Rate | 0.2 mL/min | dtu.dk |

| Injection Volume | 40 µL | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

Gas Chromatography (GC) Applications

While HPLC is more common for TBBA, Gas Chromatography (GC) can also be used, particularly for the analysis of its parent compound, TBB. nih.gov For the analysis of acidic compounds like TBBA by GC, a derivatization step is often necessary to convert the non-volatile acid into a more volatile derivative. In some cases, TBB is metabolized to TBBA, and the analysis of the TBB metabolite involves derivatization with diazomethane (B1218177) to form a methyl-derivative, which is then analyzed by GC/MS. nih.gov

Spectroscopic and Mass Spectrometric Detection Methods

Following chromatographic separation, sensitive and selective detection methods are required for the accurate quantification and confirmation of TBBA. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the most widely used technique. nih.govnih.govnih.gov

Mass spectrometry analysis is typically performed using an electrospray ionization (ESI) source operated in negative ion mode. nih.govnih.gov This is because the carboxylic acid group of TBBA is readily deprotonated to form a negative ion. The mass spectrometer is often operated in the scheduled multiple reaction monitoring (s-MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

For TBBA, the quantification is often based on the ion transition m/z 436.6 to 392.6, with a secondary transition (e.g., m/z 436.6 to 79) used as a qualifier for confirmation. nih.gov An internal standard, such as 2,3,5-triiodobenzoic acid (TIBA), is typically used to correct for any variations in the analytical process and ensure accurate quantification. nih.govnih.gov

Table 3: Mass Spectrometric Parameters for the Detection of this compound

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govnih.gov |

| Ionspray Voltage | -4500 V | nih.gov |

| Temperature | 450 °C | nih.gov |

| Detection Mode | Scheduled Multiple Reaction Monitoring (s-MRM) | nih.gov |

| Precursor Ion (m/z) | 436.6 | nih.gov |

| Product Ion for Quantification (m/z) | 392.6 | nih.gov |

| Qualifier Ion (m/z) | 79 | nih.gov |

The combination of robust sample preparation techniques, efficient chromatographic separation, and highly sensitive mass spectrometric detection allows for the reliable determination of this compound in a variety of complex samples.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) has emerged as the cornerstone for the reliable identification and quantification of this compound. wikipedia.orglongdom.org This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process provides a high degree of specificity, which is essential when analyzing complex biological and environmental samples. wikipedia.orglongdom.org Liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of TBBA, allowing for the separation of the analyte from other matrix components before detection. mdpi.comnih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govnih.gov In negative ESI mode, TBBA is readily deprotonated to form the [M-H]⁻ ion, which is then subjected to MS/MS analysis. nih.govnih.gov This ionization method has been successfully applied to quantify TBBA in human urine, where it serves as a biomarker of exposure to certain flame retardants. nih.govsmolecule.com

A developed LC-MS/MS method using negative ESI can quantify TBBA without the need for derivatization. nih.gov For quantification, multiple reaction monitoring (MRM) is typically employed, where specific precursor-to-product ion transitions are monitored. For this compound, a common transition monitored is m/z 436.7 → m/z 392.7 for quantification, with another transition used as a qualifier to ensure analytical accuracy. nih.govsmolecule.com

Table 1: ESI-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govsmolecule.com |

| Precursor Ion (m/z) | 436.7 | smolecule.com |

| Product Ion (Quantification) (m/z) | 392.7 | smolecule.com |

| Product Ion (Qualifier) (m/z) | 79 or 81 (Bromide isotopes) | nih.gov |

Electron Capture Negative Ionization (ECNI) is another sensitive ionization technique that has been utilized for the analysis of halogenated compounds such as this compound. diva-portal.orgoup.com ECNI is particularly effective for compounds with high electron affinity, like brominated molecules. While ESI is more commonly reported for TBBA analysis in recent literature, ECNI coupled with gas chromatography-mass spectrometry (GC-MS) has been a valuable tool for the analysis of related brominated flame retardants and their degradation products. nih.govoup.com In some studies, the methylated derivative of TBBA has been analyzed using GC-ECNI-MS, which showed a molecular ion at an m/z of 452.0. nih.gov

Isotope Dilution Mass Spectrometry for Accurate Quantification

To achieve the highest accuracy and precision in the quantification of this compound, isotope dilution mass spectrometry is the method of choice. nih.goveurofins.com This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. nih.gov For this compound, a carbon-13 labeled (¹³C-labeled) analogue is often used. smolecule.com

The isotope-labeled standard behaves nearly identically to the native analyte during sample preparation, extraction, and ionization, thus compensating for any losses or matrix effects that may occur. smolecule.com By measuring the ratio of the signal from the native analyte to that of the labeled standard, a highly accurate concentration can be determined. The ¹³C-labeled internal standard for this compound provides a distinct mass spectral signal at a precursor ion of m/z 442.7, which fragments to a product ion of m/z 398.7. smolecule.com

Quality Assurance and Quality Control in Analytical Procedures

Robust quality assurance (QA) and quality control (QC) measures are imperative to ensure the reliability and validity of analytical data for this compound. nih.govresearchgate.net These practices are essential for minimizing contamination and ensuring the accuracy of quantification, especially at the low concentrations typically found in biological and environmental samples. researchgate.net

Standard QA/QC procedures for the analysis of brominated compounds include:

Analysis of Laboratory Blanks: To monitor for any background contamination from solvents, reagents, or laboratory equipment. nih.gov

Use of Standard Reference Materials (SRMs): Analysis of certified reference materials with known concentrations of the analyte to verify the accuracy of the analytical method. nih.gov

Matrix Spike Recovery Evaluations: Spiking representative samples with a known amount of the analyte to assess the method's recovery and account for matrix effects. nih.gov

Inter-laboratory Comparison Exercises: Participation in round-robin studies to validate the analytical method and ensure comparability of results with other laboratories. nih.gov

Development and Application of Reference Standards and Certified Reference Materials (e.g., Mass-Labelled this compound)

The availability of high-purity reference standards and certified reference materials (CRMs) is fundamental for the accurate identification and quantification of this compound. accustandard.comusp.org Several chemical suppliers specialize in the synthesis and certification of these materials for environmental and toxicological analysis. accustandard.com

Native (unlabeled) this compound is used for the preparation of calibration curves and for spiking experiments. accustandard.com More critically, mass-labelled standards, such as ¹³C-labeled this compound, are essential for isotope dilution mass spectrometry, which is the gold standard for accurate quantification. smolecule.comwell-labs.com The synthesis of these labeled compounds is a specialized process that ensures high isotopic purity. well-labs.com The availability of these standards has been crucial in advancing research on the metabolism and environmental impact of emerging BFRs. accustandard.com

Structural Characterization and Computational Chemistry of 2,3,4,5 Tetrabromobenzoic Acid

X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray diffractometry has been employed to determine the definitive molecular structure and crystal packing of 2,3,4,5-tetrabromobenzoic acid. nih.gov This powerful analytical technique provides precise coordinates of each atom in the crystal lattice, allowing for a detailed analysis of its three-dimensional architecture.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The X-ray crystallographic analysis reveals the specific geometric parameters of the this compound molecule. The core of the molecule consists of a benzene (B151609) ring substituted with four bromine atoms and a carboxylic acid group. The steric hindrance caused by the bulky bromine atoms adjacent to the carboxylic acid group can influence the planarity of the molecule.

Detailed analysis of a closely related compound, 2,3,4,5,6-pentabromobenzoic acid, shows that the C-C bond distance between the aromatic ring and the carboxyl group is somewhat longer than average, which is attributed to steric hindrance from the ortho-positioned bromine atoms. nih.gov Similar effects are anticipated in the structure of this compound.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(aromatic)-C(aromatic) | ~1.39 - 1.41 |

| C(aromatic)-C(carboxyl) | ~1.51 |

| C(aromatic)-Br | ~1.89 - 1.91 |

| C=O | ~1.22 |

| C-OH | ~1.31 |

| Bond Angles (°) | |

| C-C-C (ring) | ~120 |

| C-C-Br | ~119 - 121 |

| O=C-OH | ~122 |

| C(aromatic)-C-O | ~115 - 118 |

Investigation of Crystal Packing and Intermolecular Interactions in Solid State

The arrangement of molecules in the solid state is governed by a network of intermolecular forces. For this compound, the crystal packing is dictated by a combination of hydrogen bonding and halogen bonding interactions. nih.gov

As is characteristic of carboxylic acids, this compound molecules are expected to form robust hydrogen-bonded dimers in the solid state. In these dimers, the hydroxyl group of one molecule's carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a centrosymmetric R²₂(8) ring motif, which is a common and stable supramolecular synthon. This strong intermolecular interaction significantly influences the physical properties of the compound, such as its melting point.

In addition to hydrogen bonding, halogen bonds play a significant role in the crystal packing of this compound. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. In the crystal structure of this compound, it is anticipated that the bromine atoms, particularly those with a more positive σ-hole, engage in interactions with the oxygen atoms of the carboxylic acid groups of adjacent molecules. These directional interactions contribute to the formation of a well-defined three-dimensional supramolecular architecture. Studies on similar brominated benzoic acids have revealed weak Br···O interactions that help stabilize the crystal packing. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for confirming the identity and elucidating the electronic environment of the atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a synthesized analytical standard of this compound was confirmed to be of high purity (>98%) by ¹H-NMR, specific chemical shift data were not detailed in the available literature. core.ac.uk However, based on the molecular structure, expected spectral features can be predicted.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. It should feature a singlet for the single proton attached to the aromatic ring (H-6). The chemical shift of this proton would be downfield due to the electron-withdrawing effects of the four bromine atoms and the carboxylic acid group. A second, broad singlet is expected at a much further downfield position, corresponding to the acidic proton of the carboxylic acid group.

¹³C NMR: The ¹³C NMR spectrum will be more complex, showing distinct signals for each of the seven carbon atoms in the molecule, as they are in unique chemical environments. The carbon of the carboxylic acid group (C=O) will appear at the most downfield chemical shift. The seven aromatic carbons will have their chemical shifts influenced by the attached bromine atoms, with the carbon bearing the carboxylic acid group (C1) and the carbon bearing the lone hydrogen (C6) being distinct from the four bromine-substituted carbons (C2, C3, C4, C5).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 8.5 | Singlet | Ar-H (H-6) |

| ¹H | >10 | Broad Singlet | -COOH |

| ¹³C | ~165 - 170 | Singlet | -COOH |

| ¹³C | ~120 - 145 | Singlets | Aromatic Carbons (C1-C6) |

Infrared (IR) and Raman Spectroscopy

The IR spectrum is dominated by the vibrations of the carboxylic acid dimer, which is the predominant form in the solid state due to strong intermolecular hydrogen bonding. A key feature is an extremely broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹. This band's breadth is a direct result of the hydrogen bonding interactions. Overlapping this broad absorption are the sharper C-H stretching peaks from the single aromatic proton. The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a very strong and sharp absorption band, generally found in the region of 1680-1710 cm⁻¹ for aromatic acids. The position of this band can be influenced by the formation of hydrogen-bonded dimers.

Other significant vibrations include the C-O stretching and O-H bending modes, which are coupled and appear in the fingerprint region between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹. The presence of four heavy bromine atoms on the aromatic ring will give rise to strong C-Br stretching vibrations at lower wavenumbers, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the symmetric C=O stretching vibration and the aromatic ring vibrations are usually strong. The C-Br stretching modes are also expected to be prominent in the Raman spectrum. Computational studies on similar molecules, like nitrobenzoic acids, have shown that theoretical calculations can accurately predict vibrational frequencies, aiding in the precise assignment of experimental IR and Raman bands. nih.gov

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | 2500-3300 | Strong, Very Broad | Weak | Characteristic of carboxylic acid dimers. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak | Medium | Arises from the single C-H bond on the ring. |

| C=O Stretch | 1680-1710 | Very Strong | Strong | Intense band, indicative of the carboxyl group. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Variable | Strong | Multiple bands are expected in this region. |

| C-O Stretch / O-H Bend | 1210-1320 | Strong | Medium | Often coupled modes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the polybrominated benzene ring conjugated with the carboxylic acid group. Aromatic compounds typically exhibit characteristic absorptions corresponding to π → π* transitions.

For benzoic acid itself, two main absorption bands are observed: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm, which shows fine vibrational structure. The presence of the four electron-withdrawing bromine atoms and the carboxylic acid group on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. This is due to the influence of the substituents on the energy levels of the π molecular orbitals. The lone pairs on the bromine atoms can participate in resonance, further affecting the electronic transitions.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods can be used to calculate a wide range of molecular properties, including optimized geometry, charge distributions, molecular orbital energies, and thermodynamic properties.

Studies on other substituted benzoic acids have demonstrated that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can accurately predict geometric parameters and acidity (pKa). semanticscholar.orgunamur.be For this compound, such calculations would reveal the impact of the four electron-withdrawing bromine atoms on the benzene ring and the carboxylic acid group. The inductive effect of the bromine atoms is expected to withdraw electron density from the ring, making the carboxylate anion more stable and thus increasing the acidity of the molecule compared to unsubstituted benzoic acid.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential around the acidic proton.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing detailed information on conformational flexibility and intermolecular interactions. nih.govmdpi.commdpi.com For this compound, MD simulations can be employed to understand its behavior in different environments, such as in various solvents or in the solid state.

In solution, MD simulations can explore the conformational landscape of the molecule, particularly the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring. These simulations can also elucidate how the molecule interacts with solvent molecules, revealing details about solvation shells and hydrogen bonding patterns. In apolar solvents, benzoic acid derivatives tend to form stable hydrogen-bonded dimers, while in polar, hydrogen-bond-accepting solvents, interactions with the solvent can disrupt this dimerization. ucl.ac.ukbohrium.com

Furthermore, MD simulations can be used to study self-association and aggregation phenomena. By simulating a system with multiple this compound molecules, one can observe the formation of dimers and larger clusters, driven by hydrogen bonding and π-π stacking interactions between the aromatic rings. These simulations provide a molecular-level understanding of the forces that govern the behavior of the compound in condensed phases, which is crucial for understanding processes like crystallization.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgqsardb.org These models establish a mathematical relationship between calculated molecular descriptors and an experimental response.

For this compound, a QSAR/QSPR approach could be used to predict properties like its toxicity, environmental fate, or binding affinity to biological targets. The first step in developing such a model is to calculate a set of molecular descriptors for the compound. These can include:

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies (derived from quantum calculations).

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting environmental partitioning and bioaccumulation.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, they can be used in a statistical model (e.g., multiple linear regression, machine learning algorithms) trained on a dataset of similar compounds with known activities or properties. researchgate.net For instance, the high lipophilicity expected for this compound, due to the four bromine atoms, would be a key descriptor in models predicting its potential for bioaccumulation. As a known metabolite of the flame retardant component 2-ethylhexyl-2,3,4,5-tetrabromobenzoate, QSAR models could help in assessing its potential toxicity and associated risks without extensive animal testing. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentabromobenzoic acid |

| Benzoic acid |

| Nitrobenzoic acid |

Emerging Research Frontiers and Future Directions for 2,3,4,5 Tetrabromobenzoic Acid

Advanced Studies in Environmental Transformation and Biogeochemistry

The environmental persistence and transformation of 2,3,4,5-Tetrabromobenzoic acid (TBBA) are critical areas of study. As with many halogenated organic compounds, it is expected to be persistent and subject to various abiotic and biotic degradation processes. nih.gov

Detailed Mechanisms of Photolytic and Hydrolytic Degradation

Detailed studies on the photolytic and hydrolytic degradation of this compound are currently limited in published literature. However, the behavior of other brominated aromatic compounds can provide insights into potential degradation pathways.

Photolytic Degradation: Research on brominated flame retardants (BFRs) has shown that photodegradation can be a significant removal process. nih.gov For instance, the photodegradation of certain BFRs has been observed to follow pseudo-first-order kinetics, leading to debromination and the formation of less brominated, and potentially more toxic, compounds. nih.gov It is hypothesized that TBBA, when exposed to UV or sunlight in aqueous systems or on surfaces, could undergo stepwise reductive debromination. The high degree of bromination on the benzoic acid ring suggests it would be susceptible to photolytic cleavage of the carbon-bromine bonds. Future research should focus on determining the quantum yield, reaction kinetics, and identification of photoproducts under various environmental conditions (e.g., pH, presence of photosensitizers like dissolved organic matter).

Hydrolytic Degradation: Halogenated aromatic compounds are generally resistant to hydrolysis due to the strength of the carbon-halogen bond, which is further stabilized by the aromatic ring. docbrown.info Hydrolysis of aryl halides typically requires harsh conditions, such as high temperatures and pressures, which are not common in the environment. Therefore, the hydrolytic degradation of this compound under typical environmental pH and temperature ranges is expected to be a very slow process and likely not a significant degradation pathway.

Identification of Novel Microbial Degradation Pathways and Associated Enzymes

The biotransformation of this compound is a key area of emerging research. While its formation from the parent compound TBB is known, its subsequent fate in microbial systems is not well characterized.

Formation of this compound: In vitro studies using human and rat tissue fractions have demonstrated that this compound is the primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). nih.govnih.gov This transformation occurs via the cleavage of the 2-ethylhexyl ester linkage, a reaction catalyzed by carboxylesterase enzymes. nih.govacs.org This initial metabolic step is crucial as it transforms a more lipophilic compound (TBB) into a more water-soluble and potentially more bioavailable metabolite (TBBA).

Potential Microbial Degradation Pathways: The key step in the microbial degradation of many halogenated aromatic compounds is dehalogenation. nih.govresearchgate.net Several enzymatic mechanisms could be involved in the degradation of TBBA:

Reductive Dehalogenation: This is a common pathway under anaerobic conditions where the bromine substituent is replaced by a hydrogen atom. nih.gov Bacteria like Dehalococcoides are known for their ability to carry out organohalide respiration using halogenated compounds as electron acceptors. wikipedia.org

Oxidative Dehalogenation: Aerobic microorganisms can utilize monooxygenase or dioxygenase enzymes to incorporate oxygen into the aromatic ring, leading to the removal of bromine substituents and subsequent ring cleavage. nih.gov

Hydrolytic Dehalogenation: Some bacteria possess dehalogenases that can replace a halogen with a hydroxyl group from water. nih.gov

Strains of bacteria such as Rhodopseudomonas palustris and Pseudomonas aeruginosa have been identified that can degrade other brominated benzoic acids, suggesting that microbes with the potential to degrade TBBA exist in the environment. nih.govresearchgate.net Future research should aim to isolate and characterize microorganisms capable of degrading TBBA, identify the specific catabolic genes and enzymes involved (e.g., reductive dehalogenases, dioxygenases), and elucidate the complete metabolic pathway. nih.gov

Global Cycling and Mass Balance Approaches for Brominated Organics

Understanding the global movement and distribution of this compound is essential for assessing its environmental impact. As a metabolite of a commercial flame retardant, its presence is linked to the life cycle of products containing TBB. mdpi.com

Currently, there is a significant data gap regarding the global cycling and mass balance of BFR metabolites like TBBA. Research on parent BFRs indicates that they can undergo long-range atmospheric transport and are distributed globally, including in remote regions. mdpi.com Given that TBBA is more water-soluble than its parent compound, its environmental transport and partitioning behavior will differ.

Future research should focus on:

Environmental Monitoring: Developing sensitive analytical methods to detect TBBA in various environmental compartments, including water, soil, sediment, and biota, on a global scale. mdpi.com

Modeling Environmental Fate: Using the data from monitoring and degradation studies to develop and validate models that predict the transport, partitioning, and ultimate fate of TBBA in the environment.

Mass Balance Studies: Constructing regional and global mass balance models to quantify the inputs, outputs, and accumulation of TBBA in different environmental reservoirs. This would involve estimating its formation rate from TBB and its removal rates via degradation and sequestration.

Comprehensive Toxicokinetic and Dynamic Modeling of this compound

To understand the potential risks of this compound to wildlife and humans, comprehensive toxicokinetic and dynamic modeling studies are necessary.

In Vivo Toxicokinetic Studies Across Diverse Organisms

While in vitro studies have established the formation of TBBA, there is a lack of in vivo data on its absorption, distribution, metabolism, and excretion (ADME). nih.gov The rapid formation of TBBA from TBB may reduce the bioaccumulation potential of the parent compound, but the toxicokinetics of TBBA itself remain unknown. nih.govnih.gov

Future research is critically needed to:

Characterize ADME Profiles: Conduct in vivo studies in diverse organisms (e.g., fish, rodents, birds) representing different trophic levels to determine the uptake, tissue distribution, biotransformation, and elimination half-life of TBBA.

Identify Further Metabolites: Although in vitro studies did not detect Phase II metabolites (products of glucuronidation or sulfation), in vivo systems may present different metabolic pathways. nih.govacs.org Investigating potential further biotransformation is essential.

Assess Bioaccumulation Potential: Determine the bioconcentration factor (BCF) and biomagnification factor (BMF) to understand if TBBA accumulates in organisms and magnifies through food webs.

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools that simulate the ADME of chemicals in the body. epa.gov These models integrate chemical-specific data with physiological parameters of the species being studied to provide a mechanistic understanding of a chemical's internal dose in various organs. epa.govmdpi.com

No PBPK model currently exists for this compound. The development of such a model would be a significant step forward in risk assessment. The process would involve:

Model Structure Specification: Defining compartments that represent key organs and tissues connected by blood flow. mdpi.com

Parameterization: Gathering necessary data, including:

Physiological Parameters: Organ volumes, blood flow rates, and cardiac output for the species of interest. epa.gov

Chemical-Specific Parameters: Tissue:blood partition coefficients, metabolic rate constants (e.g., for its formation from TBB and any subsequent metabolism), plasma protein binding, and renal clearance rates.

Model Equations: Writing mass-balance differential equations to describe the chemical's movement and transformation within the body. epa.gov

Simulation and Validation: Using the model to predict tissue concentrations over time and comparing these predictions against in vivo experimental data for validation.

The development of a PBPK model for an organic acid like perfluorooctanoic acid (PFOA) demonstrates the feasibility of this approach for TBBA. acs.org A validated PBPK model for TBBA would be invaluable for extrapolating toxicokinetic data across different species and exposure scenarios, ultimately supporting a more accurate human health risk assessment. nih.gov

Table of Research Findings on the Metabolism of TBB to this compound

| Enzyme/System | Parameter | Value | Source |

|---|---|---|---|

| Human Liver Microsomes | Km (Michaelis constant) | 11.1 ± 3.9 µM | nih.gov |

| Vmax (Maximum reaction velocity) | 0.644 ± 0.144 nmol min-1 mg protein-1 | nih.gov | |

| Purified Porcine Carboxylesterase | Km (Michaelis constant) | 9.3 ± 2.2 µM | nih.gov |

| Metabolic Rate | 6.29 ± 0.58 nmol min-1 mg protein-1 | nih.gov |

Elucidation of Molecular Mechanisms of Action at Sub-Cellular and Cellular Levels

While this compound (TBBA) has been identified as a significant metabolite of the widely used brominated flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a component of the Firemaster® 550 mixture, a comprehensive understanding of its direct molecular and cellular mechanisms of action remains largely uncharted territory. Current research has primarily focused on the metabolic pathways leading to TBBA formation, rather than its intrinsic toxicological effects.

In vitro studies utilizing human and rat liver and intestinal subcellular fractions have demonstrated that TBB is consistently metabolized to TBBA through the cleavage of its 2-ethylhexyl chain. nih.govnih.gov This biotransformation is primarily mediated by carboxylesterases, a class of enzymes responsible for the hydrolysis of esters. nih.gov The kinetic parameters of this metabolic process in human liver microsomes have been determined, with an estimated Michaelis-Menten constant (Km) of 11.1 ± 3.9 μM and a maximum reaction velocity (Vmax) of 0.644 ± 0.144 nmol/min/mg of protein. nih.gov

Once formed, TBBA can undergo further phase II metabolism. Studies in rats have identified TBBA-sulfate and TBBA-glycine conjugates in urine, indicating that the body possesses mechanisms to further process and facilitate the excretion of this metabolite. nih.gov The rapid formation of TBBA is thought to reduce the bioaccumulation potential of its parent compound, TBB. nih.govnih.gov Consequently, TBBA is being explored as a potential biomarker for assessing human exposure to TBB-containing flame retardants. nih.govnih.gov

Despite these insights into its formation and clearance, the direct interaction of TBBA with subcellular components and its impact on cellular pathways are not well understood. The toxicological implications of TBBA are a subject of concern due to its structural similarity to other known toxic pollutants. nih.govnih.gov However, specific data on its genotoxicity, endocrine-disrupting potential, or other cellular effects are currently lacking. Future research is critically needed to elucidate the molecular targets of TBBA and to characterize its activity at the sub-cellular and cellular levels to adequately assess the potential risks associated with human and environmental exposure.

Green Chemistry Approaches for Synthesis and Environmental Remediation

Development of Sustainable Synthetic Routes for Brominated Benzoic Acids

The pursuit of environmentally benign chemical processes has spurred research into "green chemistry" approaches for the synthesis of halogenated aromatic compounds, including brominated benzoic acids. Traditional bromination methods often rely on the use of hazardous reagents like elemental bromine and volatile organic solvents, which pose significant environmental and safety concerns. Sustainable alternatives aim to minimize waste, reduce energy consumption, and utilize less toxic substances.

While specific green synthetic routes for this compound are not extensively documented in publicly available literature, broader research in the sustainable synthesis of polyhalogenated aromatic compounds offers promising directions. Key strategies include:

Catalyst- and Solvent-Free Reactions: The development of synthetic methods that eliminate the need for catalysts and solvents is a cornerstone of green chemistry. Sonication, for instance, has been explored for the bromination of benzoic acid. This technique uses ultrasound to induce cavitation, which can promote the reaction without the need for a catalyst or solvent, thereby reducing waste and simplifying the purification process.

Use of Greener Solvents: When solvents are necessary, the focus is on replacing hazardous organic solvents with more environmentally friendly alternatives such as water or ionic liquids.

Alternative Brominating Agents: Research is ongoing to replace elemental bromine with safer and more efficient brominating agents. These alternatives often offer better selectivity and produce less hazardous byproducts.

The development of sustainable synthetic routes for polybrominated benzoic acids is an active area of research. The principles of green chemistry provide a framework for designing safer and more efficient processes for the production of these important chemical intermediates.

Innovative Remediation Technologies for this compound Contamination

The presence of persistent organic pollutants like this compound in the environment necessitates the development of effective and sustainable remediation technologies. Traditional methods of dealing with contaminated sites can be energy-intensive and may lead to the formation of other harmful byproducts. Innovative approaches are being explored to address these challenges.

Bioremediation: This approach utilizes microorganisms to break down or transform hazardous substances into less toxic forms. Studies have shown that anaerobic biodegradation of monobrominated phenols and benzoic acids can occur under different electron-accepting conditions, including iron-reducing, sulfidogenic, and methanogenic environments. nih.gov Reductive dehalogenation, the removal of bromine atoms, is often the initial step in the biodegradation of brominated phenols. While the bioremediation of polybrominated compounds like TBBA presents a greater challenge, research into microbial consortia with diverse metabolic capabilities holds promise for the degradation of these more persistent molecules.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can degrade a wide range of contaminants. AOPs, such as ozonation and photocatalysis, have been investigated for the degradation of brominated flame retardants and their byproducts. For instance, the photocatalytic degradation of other brominated aromatic compounds has been demonstrated to proceed through debromination and cleavage of the molecule. While specific studies on TBBA are limited, the principles of AOPs suggest their potential applicability for its remediation.

Photodegradation: Sunlight can play a role in the natural attenuation of some brominated flame retardants. Photodegradation involves the breakdown of chemical compounds by light energy. The kinetics of photodegradation are influenced by factors such as UV irradiation wavelength, intensity, and the solvent type. This process can lead to the formation of various degradation products, highlighting the complexity of the environmental fate of these compounds.

Further research is needed to develop and optimize these innovative remediation technologies specifically for this compound contamination to ensure the protection of ecosystems and human health.

Interdisciplinary Research on Halogenated Aromatic Compounds

Linkages to Broader Research on Brominated Flame Retardants and Their Alternatives

The study of this compound is intrinsically linked to the broader field of research on brominated flame retardants (BFRs) and their alternatives. TBBA is not a commercial product itself but rather a significant metabolite of the BFR 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). nih.govnih.gov TBB is a major component of the Firemaster® 550 flame retardant mixture, which was introduced as a replacement for some polybrominated diphenyl ether (PBDE) formulations that were phased out due to environmental and health concerns. nih.gov

This connection places TBBA at the center of discussions regarding the life cycle, environmental fate, and potential health impacts of "next-generation" or alternative flame retardants. The detection of TBB in various environmental matrices, including indoor dust, and the subsequent identification of TBBA in human urine, underscores the widespread exposure to these newer BFRs. nih.govnih.gov

Research on TBBA contributes to a more comprehensive risk assessment of its parent compound, TBB, and the Firemaster® 550 mixture as a whole. Understanding the metabolic fate of these newer BFRs is crucial for several reasons:

Biomonitoring: The presence of TBBA in human biological samples serves as a reliable biomarker of exposure to TBB, enabling researchers to assess the extent of human contact with this flame retardant. nih.govnih.gov

Toxicity Assessment: The formation of metabolites like TBBA raises questions about their own potential toxicity. While the toxicity of TBBA is largely unknown, its structural similarity to other persistent and toxic pollutants warrants further investigation. nih.govnih.gov The toxicological profile of the parent flame retardant cannot be fully understood without considering the effects of its metabolites.

Environmental Fate: The transformation of TBB into the more water-soluble TBBA can influence its transport and distribution in the environment.

Chemical Ecology and Biogeochemical Cycles of Emerging Organic Pollutants

The study of this compound as an emerging organic pollutant intersects with the fields of chemical ecology and biogeochemistry, which seek to understand the interactions of chemicals with organisms and their movement through the environment. While specific research on the chemical ecology and biogeochemical cycling of TBBA is in its nascent stages, broader principles governing halogenated organic compounds provide a framework for understanding its potential behavior.

Biogeochemical Cycling of Bromine: Naturally occurring organobromine compounds are produced by various marine organisms, and there is evidence of a natural biogeochemical cycle for bromine. This cycle involves the transformation of bromine between organic and inorganic forms. The introduction of anthropogenic brominated compounds like TBBA into the environment can perturb this natural cycle. Understanding the sources, sinks, and transformation pathways of both natural and anthropogenic brominated compounds is essential for a complete picture of the bromine cycle.

Emerging Organic Pollutants: TBBA is considered an emerging organic pollutant because it is a byproduct of a modern commercial chemical and its environmental fate and effects are not yet fully understood. The widespread use of its parent compound, TBB, in consumer products leads to its release into the environment through various pathways, including leaching from products and disposal in landfills. Its detection in indoor dust and human urine signifies its entry into and transport through both indoor and biological systems. nih.govnih.gov

Chemical Ecology: Chemical ecology examines the role of chemicals in the interactions between organisms. While there is no specific information on the role of TBBA in ecological interactions, the broader class of halogenated organic compounds is known to have significant biological effects. The natural production of brominated aromatic compounds in some marine algae, for instance, is thought to be a response to environmental stressors like grazing. This raises questions about the potential for anthropogenic compounds like TBBA to interfere with natural chemical signaling pathways in ecosystems.

Future interdisciplinary research is needed to fully characterize the environmental pathways, persistence, and potential ecological impacts of this compound and other emerging halogenated pollutants.

Exploration of this compound in Novel Materials Science and Coordination Chemistry

The exploration of this compound within the realms of novel materials science and coordination chemistry is an emerging field with potential for significant advancements. While the parent compound, benzoic acid, and its various derivatives have been extensively used as ligands to construct a diverse array of coordination polymers and metal-organic frameworks (MOFs), the specific application of the 2,3,4,5-tetrabromo isomer is not yet widely documented in publicly available research.

The introduction of multiple bromine atoms onto the benzoic acid backbone is anticipated to confer unique properties to the resulting materials. These properties may include enhanced thermal stability, modified electronic characteristics, and the potential for halogen bonding interactions, which can play a crucial role in directing the self-assembly and influencing the final architecture of crystalline materials.

Furthermore, the presence of bromine atoms opens up possibilities for post-synthetic modification of materials incorporating this ligand. The carbon-bromine bonds could serve as reactive sites for further functionalization, allowing for the tuning of the material's properties after its initial synthesis.

Despite the theoretical potential, a comprehensive search of scientific literature did not yield specific examples of synthesized and structurally characterized coordination polymers or metal-organic frameworks utilizing this compound as a primary building block. Detailed research findings, including crystal structures and analyses of material properties, remain to be published. Consequently, data tables summarizing such findings are not available at this time. Future research in this area would be invaluable in elucidating the true potential of this compound as a component in the design and synthesis of novel functional materials.

Q & A

Q. What are the primary synthetic routes for producing TBBA, and how do experimental conditions influence yield and purity?

TBBA is primarily synthesized via enzymatic cleavage of its ester derivatives, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). In vitro studies using human liver microsomes or purified carboxylesterase (e.g., porcine) demonstrate that TBB is hydrolyzed to TBBA without requiring cofactors, with kinetic parameters (Km = 11.1 ± 3.9 μM, Vmax = 0.644 ± 0.144 nmol min⁻¹ mg⁻¹ in human microsomes) . Alternative synthetic methods may involve bromination of benzoic acid derivatives under controlled bromine stoichiometry and temperature to avoid over-bromination.

Q. What analytical techniques are most effective for quantifying TBBA in environmental or biological matrices?

- NMR and X-ray crystallography : Ideal for structural confirmation due to TBBA’s high bromine content, which enhances detectability .

- Liquid chromatography-mass spectrometry (LC-MS) : Optimized using reverse-phase columns (C18) and negative ionization modes to improve sensitivity for brominated acids.

- Isotope dilution : Incorporation of ¹³C-labeled TBBA (e.g., [¹³C₆-ring]-TBBA) as internal standards enhances quantification accuracy in complex matrices .

Q. How does TBBA interact with polymer matrices in flame-retardant applications?

TBBA’s ester derivatives (e.g., TBB) are integrated into polymers via blending, leveraging their ester groups for homogeneous dispersion. Post-synthesis, enzymatic or hydrolytic cleavage releases TBBA, which can alter polymer properties. Compatibility studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical to assess phase separation or thermal degradation .

Advanced Research Questions

Q. How do species-specific metabolic pathways influence TBBA’s bioaccumulation and toxicity?

In vitro metabolism studies in human and rat liver subcellular fractions reveal rapid hydrolysis of TBB to TBBA, suggesting reduced bioaccumulation potential in mammals. However, TBBA’s structural similarity to persistent organic pollutants (e.g., tetrabromobisphenol A) raises concerns about endocrine disruption. Comparative studies show:

| Species | Metabolic Rate (nmol min⁻¹ mg⁻¹) | Enzyme System |

|---|---|---|

| Human | 0.644 ± 0.144 | Liver microsomes |

| Rat | Comparable to human | Carboxylesterase |

| Porcine | 6.29 ± 0.58 | Purified carboxylesterase |

| These data highlight interspecies variability in detoxification efficiency . |

Q. What experimental strategies resolve contradictions in TBBA’s environmental persistence versus rapid metabolic clearance?

While TBBA is rapidly formed from TBB metabolism, its environmental persistence is influenced by:

- Photodegradation : UV exposure in aqueous systems generates debrominated byproducts.

- Adsorption to organic matter : High log Kow (~5.8) suggests strong binding to soils/sediments, delaying degradation.

Methodological approaches: - Use of ¹³C-labeled TBBA in microcosm studies to track degradation pathways .

- High-resolution mass spectrometry (HRMS) to distinguish TBBA from co-eluting brominated contaminants .

Q. What are the challenges in designing toxicokinetic models for TBBA, given its dual role as a metabolite and environmental contaminant?

Key challenges include:

- Compartmentalization : TBBA’s distribution across blood, liver, and adipose tissue requires multi-compartment models.

- Metabolite stability : TBBA’s resistance to Phase II conjugation (e.g., glucuronidation) in vitro complicates predictions of excretion rates .

- Cross-species extrapolation : Rat-to-human scaling factors for carboxylesterase activity must be validated using physiologically based pharmacokinetic (PBPK) modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.